3,4-Dihydroquinazoline-6-carboxylic Acid: Structural Insights, Physical Properties, and Synthetic Methodologies in Drug Discovery
3,4-Dihydroquinazoline-6-carboxylic Acid: Structural Insights, Physical Properties, and Synthetic Methodologies in Drug Discovery
Executive Summary
As a privileged scaffold in modern medicinal chemistry, 3,4-dihydroquinazoline-6-carboxylic acid (and its stable tautomer, 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid) serves as a critical building block for the development of highly selective targeted therapies. This whitepaper provides an in-depth technical analysis of its chemical properties, structural logic, and field-proven synthetic workflows. By examining its application in the synthesis of Histone Deacetylase 6 (HDAC6) inhibitors, antiviral agents, and Heat Shock Factor 1 (HSF1) inhibitors, this guide equips researchers and drug development professionals with the mechanistic understanding necessary to leverage this pharmacophore effectively.
Chemical Structure and Pharmacophore Logic
The quinazoline core consists of a fused bicyclic system—a benzene ring fused to a pyrimidine ring. The presence of the carboxylic acid moiety at the 6-position is strategically significant; it provides a versatile, highly reactive handle for downstream functionalization, most notably through amide coupling.
Tautomerism and Reactivity
In aqueous and physiological environments, the molecule exhibits lactam-lactim tautomerism. The 4-oxo-3,4-dihydroquinazoline form is typically the most thermodynamically stable tautomer. This structural feature dictates the molecule's hydrogen-bonding network, influencing both its solubility profile and its binding affinity within target enzyme pockets (such as the zinc-binding catalytic domain of HDAC6).
When designing inhibitors, the 6-carboxylic acid is frequently extended to form a hydroxamic acid zinc-binding group (ZBG). The rigid quinazoline core acts as a surface recognition cap, directing the ZBG deep into the catalytic channel while maintaining favorable physicochemical properties.
Physical and Chemical Properties
Understanding the quantitative physical properties of 3,4-dihydroquinazoline-6-carboxylic acid is essential for optimizing reaction conditions, purification workflows, and formulation strategies. The data below synthesizes key metrics required for analytical validation .
Table 1: Fundamental Chemical Properties
| Property | Value / Description |
| IUPAC Name | 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid |
| CAS Registry Number | 33986-75-3 (4-oxo derivative) / 2648957-39-3 |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Monoisotopic Mass | 190.0378 Da |
| Appearance | White to off-white crystalline solid |
| Storage Conditions | Sealed in a dry environment at room temperature |
Table 2: Mass Spectrometry (LC-MS) Adducts & Predicted Collision Cross Section (CCS)
For rigorous quality control, LC-MS validation relies on precise mass-to-charge (m/z) ratios. The following predicted adducts and CCS values facilitate accurate ion mobility spectrometry identification .
| Adduct Type | m/z Ratio | Predicted CCS (Ų) |
| [M+H]⁺ | 191.045 | 135.9 |
| [M-H]⁻ | 189.030 | 135.8 |
| [M+Na]⁺ | 213.027 | 145.9 |
| [M+NH₄]⁺ | 208.071 | 152.5 |
Experimental Workflows: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice, ensuring that researchers understand why a reagent or condition is utilized.
Protocol A: Saponification of Ester Precursors
This method is highly effective when starting from an ethyl or methyl quinazoline-6-carboxylate intermediate, a common precursor in multi-step library synthesis .
Step-by-Step Methodology:
-
Dissolution: Suspend the ester precursor (e.g., 2.52 mmol) in a co-solvent system of Tetrahydrofuran (THF) (8 mL) and distilled water (2.0 mL).
-
Causality: THF solubilizes the organic ester, while water is required to dissolve the inorganic base and facilitate the hydrolysis mechanism.
-
-
Hydrolysis: Add Lithium Hydroxide (LiOH) (12.60 mmol, 5 eq.) to the mixture and heat to 50 °C for 1–2 hours.
-
Causality: LiOH provides the hydroxide nucleophile necessary to attack the ester carbonyl. The excess equivalents and mild heating drive the equilibrium toward complete saponification without degrading the quinazoline core.
-
-
In-Process Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. Confirm the disappearance of the ester precursor mass and the appearance of the free acid mass (m/z 191.045 [M+H]⁺).
-
Acidification & Precipitation: Cool the reaction to room temperature. Slowly add 1N HCl dropwise until the pH reaches ~3.
-
Causality: The pKa of the 6-carboxylic acid is approximately 4.0. Lowering the pH to 3 ensures the carboxylate is fully protonated, converting it from a water-soluble lithium salt into the highly insoluble free acid, driving precipitation.
-
-
Isolation: Filter the resulting white suspension under a vacuum. Wash the filter cake with cold water to remove residual LiCl salts, and dry under a high vacuum over P₂O₅ to yield the pure 3,4-dihydroquinazoline-6-carboxylic acid.
Figure 1: Self-validating synthetic workflow for the saponification of quinazoline-6-carboxylate esters.
Downstream Applications in Drug Discovery
The 3,4-dihydroquinazoline-6-carboxylic acid scaffold is not merely a structural curiosity; it is a functional powerhouse in targeted drug design.
Histone Deacetylase 6 (HDAC6) Inhibition in Oncology
HDAC6 is a unique cytoplasmic enzyme responsible for the deacetylation of non-histone proteins, most notably α-tubulin. In the development of inhibitors like TNI-97 for Triple-Negative Breast Cancer (TNBC), the quinazoline-6-carboxylic acid core is utilized as a rigid linker .
By coupling the 6-carboxylic acid to a hydroxylamine derivative, researchers generate a hydroxamic acid. This functional group chelates the zinc cation (Zn²⁺) in the HDAC6 active site. The quinazoline core forms crucial π–π stacking interactions with aromatic residues (e.g., Phe680) at the rim of the binding pocket, ensuring high isoform selectivity over Class I HDACs.
Figure 2: Logical mechanism of action for quinazoline-based HDAC6 inhibitors driving tumor apoptosis.
HSF1 Inhibition and Antiviral Agents
Beyond oncology, the scaffold is heavily patented for its utility in synthesizing inhibitors of Heat Shock Transcription Factor 1 (HSF1), which is implicated in various proliferative diseases . Furthermore, substituted dihydroquinazolines derived from this core have demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV), by disrupting viral replication complexes .
Conclusion
The 3,4-dihydroquinazoline-6-carboxylic acid scaffold represents a masterclass in pharmacophore design. Its predictable tautomerism, robust physical properties, and highly reliable synthetic tractability make it an indispensable tool for medicinal chemists. By adhering to the self-validating protocols outlined in this guide, researchers can efficiently integrate this core into complex library syntheses, accelerating the discovery of next-generation targeted therapeutics.
References
-
PubChemLite Database. "4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (C9H6N2O3)". PubChem. URL:[Link]
-
ACS Publications. "Discovery of TNI-97 as a Highly Selective, Orally Bioavailable HDAC6 Inhibitor for the Treatment of Triple-Negative Breast Cancer". Journal of Medicinal Chemistry. URL: [Link]
- Google Patents. "Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1" (WO2015049535A1). World Intellectual Property Organization.
- Google Patents. "Substituted dihydroquinazolines" (US8513255B2). United States Patent and Trademark Office.
-
ACS Publications. "A Facile Synthesis of C2,N3-Disubstituted-4-quinazolone". The Journal of Organic Chemistry. URL:[Link]
